Imidazole ketone erastin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole Ketone Erastin (IKE) is an inducer of ferroptosis . It inhibits glutamate release in human CCF-STTG1 astrocytoma cells , indicating inhibition of the system xc- cystine/glutamate transporter . It is a potent, selective, and metabolically stable inhibitor of the cystine-glutamate antiporter, system xc-, and an activator of ferroptosis . IKE has anti-tumor activity .

Synthesis Analysis

IKE is identified as a potent and metabolically stable inhibitor of system xc− and inducer of ferroptosis . The authors show that IKE exerts an anti-tumor effect in a mouse xenograft model and exhibits distinct lipid metabolism effects . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Molecular Structure Analysis

The structure of erastin-bound xCT–4F2hc complex reveals molecular mechanisms underlying erastin-induced ferroptosis . Erastin inhibits system Xc− -mediated cystine transport and induces ferroptosis .

Chemical Reactions Analysis

IKE is a potent, selective, and metabolically stable system xc− inhibitor . IKE inhibited tumor growth in a diffuse large B cell lymphoma mouse model . The small molecule IKE is an erastin analog incorporating a carbonyl that can potentially form a reversible covalent interaction with proteins, resulting in >1003 potency improvement compared with erastin in some cell lines .

Physical And Chemical Properties Analysis

IKE has a molecular weight of 655.14 and is soluble in DMSO at 90 mg/mL . It is stored at -20°C for 3 years in powder form and at 4°C for 2 years in solvent .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

IKE is a potent, selective, and metabolically stable system xc – inhibitor. It has been identified as a potential treatment for cancer due to its ability to induce ferroptosis, a form of regulated cell death .

Methods of Application or Experimental Procedures

In a study, the pharmacokinetic and pharmacodynamic features of IKE were investigated in a diffuse large B cell lymphoma (DLBCL) xenograft model. The researchers demonstrated that IKE exerted an anti-tumor effect by inhibiting system xc –, leading to glutathione depletion, lipid peroxidation, and the induction of ferroptosis biomarkers .

Results or Outcomes

The study showed that IKE inhibited tumor growth in a diffuse large B cell lymphoma mouse model .

Application in Wound Healing

Specific Scientific Field

This application falls under the field of Wound Healing Research .

Summary of the Application

IKE has been found to promote efferocytosis, the clearance of apoptotic cells by phagocytic cells, which plays a key role in wound repair .

Methods of Application or Experimental Procedures

In a study, IKE was topically administered, along with early-stage apoptotic cells, to mice after full-thickness skin wounding .

Results or Outcomes

The study found that the topical administration of IKE markedly accelerated wound healing and decreased the apoptotic cell burden in the wound, with 50% wound closure being reached nearly 2 days earlier than their respective controls .

Application in Ferroptosis Research

Specific Scientific Field

This application falls under the field of Ferroptosis Research .

Summary of the Application

IKE and its analogs have been explored as anticancer drugs by triggering ferroptosis in cancer cells . Ferroptosis is a form of regulated cell death that can be induced by inhibition of the cystine-glutamate antiporter, system xc – .

Methods of Application or Experimental Procedures

Erastin, the most widely used ferroptosis inducer in research, and its analogs such as IKE, have been explored as anticancer drugs by triggering ferroptosis in cancer cells .

Results or Outcomes

Although erastin has poor metabolic stability and solubility in vivo, limiting its ability to induce ferroptosis in tumors, IKE, being a metabolically stable and water-soluble version of erastin, overcomes these limitations .

Application in Diabetes Research

Specific Scientific Field

This application falls under the field of Diabetes Research .

Summary of the Application

IKE has been found to promote efferocytosis, the clearance of apoptotic cells by phagocytic cells, which plays a key role in wound repair. This is particularly relevant in the context of diabetes, where chronic non-healing wounds are a common complication .

Methods of Application or Experimental Procedures

In a study, IKE was topically administered, along with early-stage apoptotic cells, to mice after full-thickness skin wounding. This was done in a mouse model of type 2 diabetes .

Results or Outcomes

The study found that the topical administration of IKE markedly accelerated wound healing and decreased the apoptotic cell burden in the wound. In fact, 50% wound closure was reached nearly 2 days earlier than their respective controls .

Safety And Hazards

IKE may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Direcciones Futuras

IKE and piperazine erastin (PE) have poor solubility in water and relative lability, so the solubility should be taken into consideration when drugs are designed . Erastin analogs are capable of inhibiting tumor growth, and they have minimal toxicity both in vitro and in vivo . While small molecule system xc− inhibitors are promising agents for inducing ferroptosis in cancers that are highly dependent on cystine import, there are a number of potential concerns in translating such agents for therapeutic benefit .

Propiedades

IUPAC Name |

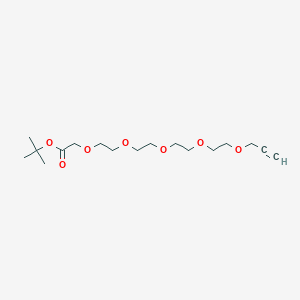

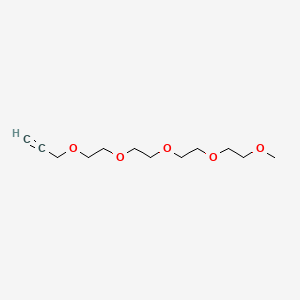

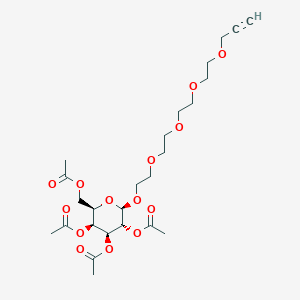

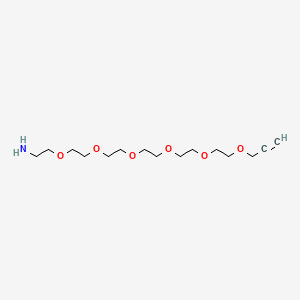

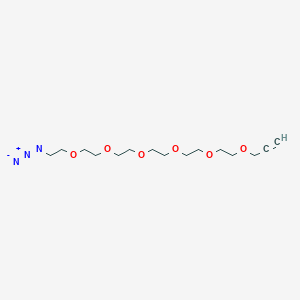

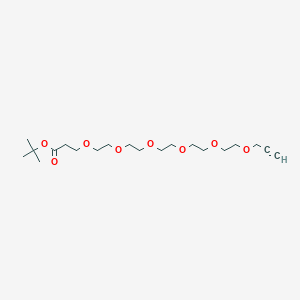

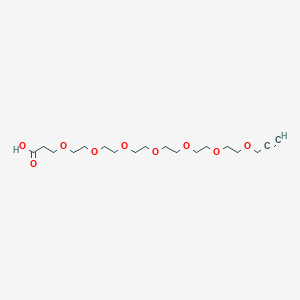

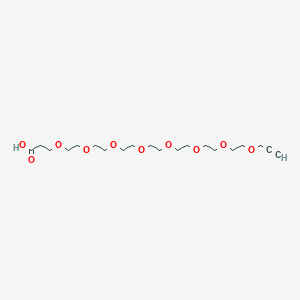

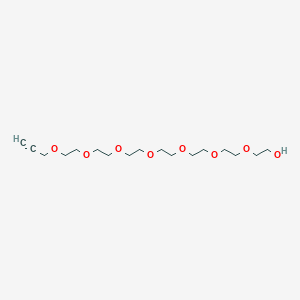

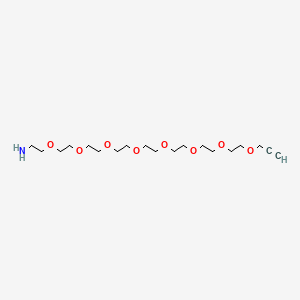

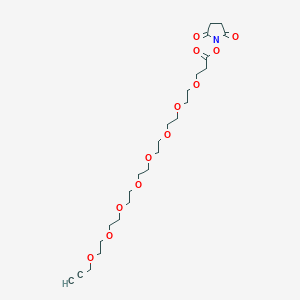

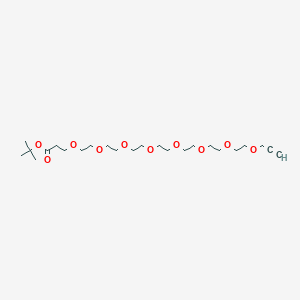

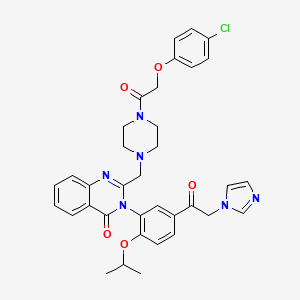

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXJPWGVFNGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole ketone erastin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.